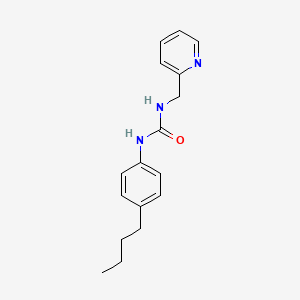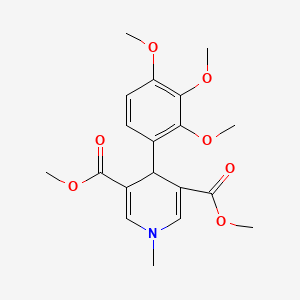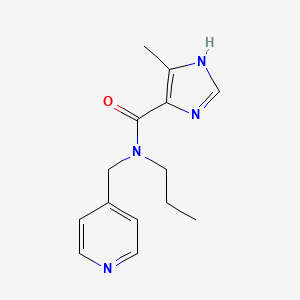
N-(4-butylphenyl)-N'-(2-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as BU-11, is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties. BU-11 has been extensively studied for its potential use in various therapeutic applications, including neurological disorders, cancer, and inflammation.
作用机制
The mechanism of action of BU-11 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are crucial for cell growth and survival. BU-11 has been shown to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
BU-11 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BU-11 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
One of the major advantages of BU-11 is its high potency and specificity. It has been shown to have a low toxicity profile and minimal side effects, making it a potential candidate for clinical trials. However, one of the limitations of BU-11 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for BU-11 research. One of the major areas of interest is the development of BU-11 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of BU-11 in combination with other therapeutic agents, particularly in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of BU-11 and its potential therapeutic applications in various diseases.
合成方法
The synthesis of BU-11 involves the reaction between 4-butylaniline and 2-pyridinecarboxaldehyde in the presence of urea and acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of BU-11 is typically around 60-70%, and the purity of the compound is confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
BU-11 has been extensively studied for its potential therapeutic applications. One of the major areas of research is neurological disorders, particularly Alzheimer's disease. BU-11 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a crucial role in the development of Alzheimer's disease. In addition, BU-11 has been shown to improve cognitive function in animal models of Alzheimer's disease.
BU-11 has also shown promising results in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BU-11 achieves this by inducing cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
1-(4-butylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-3-6-14-8-10-15(11-9-14)20-17(21)19-13-16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBLAZBHLHPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5363292.png)

![1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5363306.png)
![N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363339.png)
![1-acetyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5363344.png)
![1-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]cyclopropanecarboxamide](/img/structure/B5363351.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5363352.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]-N-isopropyl-2-oxoacetamide](/img/structure/B5363360.png)
![4-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5363367.png)

![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5363390.png)